S-Octyl chlorothioformate

Description

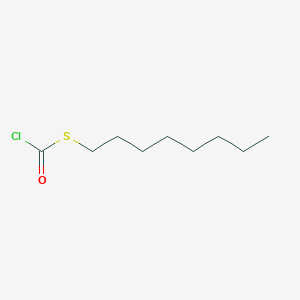

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-octyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClOS/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADUTVXTSYIBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930243 | |

| Record name | S-Octyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13889-96-8 | |

| Record name | S-Octyl carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Octyl chlorothioformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013889968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Octyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-octyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S Octyl Chlorothioformate

Established Reaction Pathways for Chlorothioformate Synthesis

The foundational methods for synthesizing chlorothioformates have been well-documented, relying on robust and powerful reagents to construct the required S-chloro-thioformate functional group.

The most conventional and widely employed method for synthesizing S-alkyl chlorothioformates is the reaction of a corresponding mercaptan with phosgene (B1210022). google.comjustia.com In the case of S-Octyl chlorothioformate, the synthesis involves reacting 1-mercaptooctane (also known as octanethiol) with phosgene. ontosight.aichemsrc.com This reaction can also be carried out using a safer solid phosgene equivalent, such as triphosgene (B27547). chemsrc.comchemicalbook.com

The general reaction is as follows: R-SH + COCl₂ → R-S-COCl + HCl

This process is applicable to a wide range of alkyl groups, including n-octyl. google.com The reaction is typically performed in a continuous liquid phase, often in the presence of an activated carbon catalyst to facilitate the conversion. google.com It is crucial to maintain low reaction temperatures, as higher temperatures can lead to the formation of significant amounts of disulfide by-products. google.com While specific industrial parameters for this compound are proprietary, data from analogous processes provide insight into the reaction conditions.

Table 1: Illustrative Reaction Conditions for Chlorothioformate Synthesis from Mercaptans and Phosgene google.com

| Product | Reactants | Temperature Range | Purity |

| n-Propyl chlorothioformate | n-Propyl mercaptan, Phosgene | 40°C - 55°C | 98-99% |

| Allyl chlorothioformate | Allyl mercaptan, Phosgene | 12°C - 26°C | Good |

| Phenyl chlorothioformate | Phenyl mercaptan, Phosgene | 5°C - 20°C | Good |

| Benzyl (B1604629) chlorothioformate | Benzyl mercaptan, Phosgene | 12°C - 26°C | Good |

Halogenation is a fundamental process in organic chemistry where a halogen atom is introduced into a compound. wikipedia.org In the context of this compound synthesis, halogenation is the critical step that adds the chlorine atom to the thioformate structure.

The use of phosgene (COCl₂) or triphosgene is inherently a halogenation-based approach, as these reagents act as the chlorinating agent. smolecule.com The reactivity of halogens, with chlorine being a more aggressive agent than bromine or iodine, makes it suitable for this transformation. wikipedia.orgmt.com

An alternative halogenation strategy involves the oxidative chlorination of precursor compounds like xanthates. In this method, elemental chlorine gas is bubbled through a solution of a xanthate salt. mdpi.com The chlorine acts as an oxidizing agent that cleaves a dixanthate intermediate and subsequently chlorinates the resulting species to form the alkyl chlorothioformate. mdpi.com This direct use of a halogenating agent showcases a different facet of halogenation chemistry applied to thioformate synthesis.

Advanced Synthetic Strategies

To improve efficiency, yield, and safety, more sophisticated synthetic strategies have been developed. These methods often involve multi-step reactions performed in a single vessel or utilize alternative precursors.

One-pot syntheses are highly valued in chemical production for their efficiency, reducing the need for isolating intermediates, which saves time, materials, and waste. researchgate.net A one-pot process has been developed for the synthesis of thiocarbamates, which proceeds via an alkyl chlorothioformate intermediate. mdpi.comresearchgate.net

The synthesis of chlorothioformates from xanthate precursors represents a significant alternative to the phosgene route. researchgate.netsorbonne-universite.fr This method involves the oxidative transformation of an alkyl xanthate. A common approach uses chlorine gas as the oxidant. mdpi.com The process starts with the formation of a potassium alkyl xanthate. Chlorine is then introduced, which first oxidizes the xanthate to form a dixanthate intermediate. mdpi.com Further introduction of chlorine cleaves the dixanthate and forms the alkyl chlorothioformate, along with elemental sulfur. mdpi.com

Another advanced method employs a Vilsmeier reagent, derived from N-formylmorpholine, to convert primary and secondary alkyl xanthates into chlorothioformates. researchgate.net This approach, however, can result in alkyl chloride by-products, and the yields are generally lower for secondary alkyls due to the instability of the resulting chlorothioformate. researchgate.net Oxidative desulfurization-fluorination of xanthates has also been studied, demonstrating the versatility of xanthates as precursors for various haloformates. rsc.org

Optimization of Reaction Parameters in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing by-products and costs. Key parameters include temperature, reactant ratios, and reaction time.

In the traditional synthesis using mercaptans and phosgene, temperature control is paramount. The reaction is exothermic, and maintaining lower temperatures (typically between 0°C and 70°C, and preferably below 50°C) is essential to prevent the formation of disulfide by-products. google.com The pressure can range from atmospheric to around 3.5 atm, with residence times in a continuous reactor varying from approximately 5 to 90 minutes. google.com

For syntheses proceeding through a xanthate intermediate, optimization focuses on the molar ratios of the initial reactants (alcohol, carbon disulfide, and base), reaction time, and temperature. mdpi.comresearchgate.net In a one-pot synthesis of N-ethyl-O-isobutyl thiocarbamate, the highest yields (82.5%) and purity (98.9%) were achieved by carefully controlling these variables during the formation of the isobutyl chlorothioformate intermediate. mdpi.com The success of these optimized, one-pot procedures provides a valuable and industrially applicable technology. researchgate.net

Catalytic Systems and Their Influence on Reaction Yield and Selectivity

The choice of catalyst is critical in the synthesis of this compound, as it directly impacts the reaction's efficiency and the profile of byproducts. Without an effective catalyst, or with a suboptimal one, the formation of impurities such as thiocarbonates and disulfides can complicate purification. thieme-connect.de

Several catalytic systems have been developed to produce high-purity this compound:

Hexamethylguanidinium Chloride (HMGCl•HCl): This catalyst is particularly effective for the industrial-scale manufacture of higher S-alkyl chlorothioformates. Its key advantage is its insolubility in the organic medium once excess phosgene is eliminated. This property allows for the straightforward removal of the catalyst by filtration after the reaction is complete, enabling its reuse in subsequent batches. Phosgenation of octane-1-thiol in the presence of just 0.15 mol% of HMGCl•HCl proceeds rapidly and cleanly, yielding this compound quantitatively with very high purity. thieme-connect.de

Substituted Ureas: Cyclic substituted ureas, such as 1,3-dimethylimidazolidin-2-one or 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one, are also highly effective catalysts. Using these compounds at a concentration of 0.05 mol% in the phosgenation of octane-1-thiol results in this compound of 99.8% purity, with only trace amounts of contaminants. thieme-connect.de

Activated Carbon: A process utilizing activated carbon as a catalyst in a two-stage reactor system has been patented for the general preparation of chlorothioformates. google.com This method is designed to minimize the formation of disulfide byproducts. The reaction between a mercaptan (like octane-1-thiol) and phosgene is carried out over successive activated carbon catalyst beds, which improves heat transport and provides a more uniform temperature distribution. google.com This process can achieve high purity, yielding products that are 98-99% pure.

Table 1: Comparison of Catalytic Systems in this compound Synthesis

| Catalyst | Typical Loading (mol%) | Product Purity (%) | Key Advantages | Source(s) |

| Hexamethylguanidinium Chloride (HMGCl•HCl) | 0.15 | >99 | Easily removed by filtration; reusable; quantitative yield. | thieme-connect.de |

| 1,3-Dimethylimidazolidin-2-one | 0.05 | 99.8 | High purity product with minimal byproducts. | thieme-connect.de |

| Activated Carbon | Not specified | 98-99 | Reduces disulfide formation; suitable for continuous process. | google.com |

Role of Solvent Selection and Its Impact on Reaction Kinetics

The selection of a solvent is crucial as it can significantly alter reaction kinetics and the stability of the final product. biotage.com While many syntheses of chlorothioformates are conducted in a liquid phase, potentially without an additional solvent, the interaction of the product with the reaction medium is a key consideration. google.com

Studies on the solvolysis (reaction with solvent) of analogous chlorothioformates provide insight into the stability of the this compound product. These studies show that the decomposition of chlorothioformates is heavily dependent on the solvent's properties, such as polarity, nucleophilicity, and ionizing power. mdpi.comnih.gov

Highly Ionizing and Nucleophilic Solvents: Solvents with high ionizing power and nucleophilicity, such as aqueous fluoroalcohols, water, and acetone-water mixtures, can promote the decomposition of the chlorothioformate product. mdpi.comnih.gov The reaction mechanism in these solvents can shift towards an ionization pathway (SN1), where the developing carbocation is stabilized by the solvent. mdpi.comnih.govnih.gov

Less Ionizing, More Nucleophilic Solvents: In solvents that are more nucleophilic but less ionizing, a bimolecular addition-elimination mechanism can become dominant. nih.gov

Inert Solvents: For the synthesis, the goal is to form the product, not to have it react further. Therefore, the use of relatively inert, aprotic solvents is preferable to maximize yield and prevent degradation. biotage.com Solvents like dichloromethane (B109758) (DCM) have been shown to provide higher yields in other syntheses compared to more reactive solvents like DMF or DMSO. biotage.com The reaction of this compound with other reagents has been successfully carried out in solvents like acetonitrile (B52724) (CH3CN), indicating its compatibility as a medium. clockss.org

Table 2: Influence of Solvent Type on the Reaction Pathway of Analogous Alkyl Chlorothioformates

| Solvent Type | Predominant Mechanism | Impact on Product Stability | Source(s) |

| Highly Ionizing (e.g., aqueous fluoroalcohols) | Ionization (SN1) with nucleophilic solvent assistance | Promotes decomposition/solvolysis, reducing yield. | mdpi.comnih.gov |

| Nucleophilic (e.g., ethanol) | Addition-Elimination (Bimolecular) | Can lead to side reactions and product loss. | nih.govresearchgate.net |

| Aprotic / Less Polar (e.g., DCM, Toluene) | N/A (synthesis context) | Generally preferred for synthesis to minimize degradation and side reactions. | biotage.comorganic-chemistry.org |

Temperature and Pressure Regimes in Synthetic Processes

Controlling temperature and pressure is essential for achieving high yield and purity in the synthesis of this compound. The reaction of mercaptans with phosgene is exothermic, and improper heat management can lead to increased byproduct formation. google.com

A patented process for producing chlorothioformates using an activated carbon catalyst specifies a continuous liquid-phase reactor to ensure better heat transport and a uniform temperature distribution. The operational parameters for this general process are well-defined: google.com

Temperature: The average exit temperature from the reactor is generally maintained between 0°C and 70°C. A more preferred and narrower range is between 10°C and 50°C. For the synthesis of similar compounds like benzyl and cyclohexyl chlorothioformate, specific temperatures between 12°C and 26°C are used. google.com

Pressure: The reaction is typically run at pressures ranging from approximately 0 to 10.5 atmospheres (atm). The preferred pressure regime is between 0 and 3.52 atm. google.com

These controlled conditions, combined with residence times of about 5 to 90 minutes, help to suppress the formation of disulfide impurities and ensure a high-purity product. google.com The optimization of reaction temperature and time is a common strategy to increase the grain size and yield of crystalline products in chemical syntheses. hpstar.ac.cn

Table 3: Temperature and Pressure Conditions for Chlorothioformate Synthesis

| Parameter | General Range | Preferred Range | Purpose of Control | Source(s) |

| Temperature | 0°C – 70°C | 10°C – 50°C | Ensures uniform heat distribution, minimizes side reactions. | google.com |

| Pressure | 0 – 10.5 atm | 0 – 3.52 atm | Maintains liquid phase, controls reaction rate. | google.com |

Mechanistic Investigations of S Octyl Chlorothioformate Reactions

Solvolytic Reaction Pathways and Kinetic Studies

The solvolysis of chlorothioformate esters, including S-Octyl chlorothioformate, is a key reaction class that has been extensively studied to elucidate the underlying reaction mechanisms. These studies often involve the analysis of reaction kinetics in various solvents to understand the influence of solvent properties on the reaction pathway.

Application of the Extended Grunwald-Winstein Equation

The extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry for the investigation of solvolysis reaction mechanisms. nih.gov It relates the rate of a solvolysis reaction to the nucleophilicity (NT) and ionizing power (YCl) of the solvent. nih.gov The equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant for solvolysis in a given solvent.

k₀ is the rate constant for solvolysis in the reference solvent (80% ethanol (B145695)/20% water).

l is the sensitivity of the substrate to changes in solvent nucleophilicity.

m is the sensitivity of the substrate to changes in solvent ionizing power.

| Substrate | Solvent Group | l value | m value | Predominant Mechanism |

|---|---|---|---|---|

| S-Methyl Chlorothioformate | More Nucleophilic | 1.48 | 0.44 | Addition-Elimination |

| S-Methyl Chlorothioformate | More Ionizing | 0.79 | 0.85 | Ionization (SN1) |

| S-Ethyl Chlorothioformate | More Nucleophilic | ~1.5 | ~0.5 | Addition-Elimination |

| S-Ethyl Chlorothioformate | More Ionizing | 0.66 | 0.93 | Ionization (SN1) |

| Isopropyl Chlorothioformate | Most Solvents | 0.38 | 0.72 | Ionization (SN1) |

Based on the trend observed with smaller S-alkyl groups, it is anticipated that this compound would also exhibit dual mechanistic behavior. The long octyl chain is expected to have a minor electronic effect compared to smaller alkyl groups, suggesting that the solvolysis of this compound would likely proceed through an addition-elimination mechanism in highly nucleophilic solvents and an ionization (SN1) mechanism in highly ionizing, non-nucleophilic solvents.

Elucidation of Addition-Elimination Mechanisms and Rate-Determining Steps

In solvents with high nucleophilicity and lower ionizing power, the solvolysis of S-alkyl chlorothioformates typically proceeds through a bimolecular addition-elimination mechanism. nih.gov This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses by expelling the chloride ion to form the final product.

For this mechanism, the l value in the extended Grunwald-Winstein equation is typically high (around 1.5-1.7), indicating a high sensitivity to solvent nucleophilicity. nih.gov The m value is generally moderate (around 0.5-0.6), reflecting a lesser but still significant sensitivity to the solvent's ionizing power, which helps to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate and the departing chloride ion. nih.gov The rate-determining step in this pathway is usually the initial nucleophilic addition to the carbonyl carbon.

Characterization of Ionization (SN1) Mechanisms and Intermediates

In contrast, in solvents with high ionizing power and low nucleophilicity (such as fluoroalcohols), the reaction mechanism can shift to a unimolecular ionization (SN1) pathway. nih.gov This mechanism involves the slow, rate-determining heterolytic cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate and a chloride ion. mdpi.com The acylium ion is then rapidly attacked by a solvent molecule to yield the final product.

The SN1 mechanism is characterized by a lower l value (typically less than 1.0) and a higher m value (often close to 1.0) in the extended Grunwald-Winstein analysis. nih.gov This indicates a lower dependence on solvent nucleophilicity and a high sensitivity to the solvent's ability to stabilize the ionic intermediates. The intermediate acylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the sulfur atom.

Analysis of Dual Mechanistic Pathways and Solvent Dependent Transitions

A key finding in the study of chlorothioformate solvolysis is the existence of dual or competing mechanistic pathways. nih.govmdpi.com The balance between the addition-elimination and ionization pathways is highly dependent on the solvent. For a given substrate, such as this compound, a continuous spectrum of mechanistic behavior is expected as the solvent properties are varied.

In solvents of intermediate nucleophilicity and ionizing power, both mechanisms may operate concurrently. mdpi.com This is often observed as a curvature or dispersion in Grunwald-Winstein plots when all solvents are considered together. By analyzing solvent classes separately, the distinct l and m values for each pathway can be determined, providing a clear picture of the mechanistic transition. For this compound, it is predicted that a transition from the addition-elimination to the SN1 pathway would be observed as the solvent is changed from highly aqueous or alcoholic mixtures to those rich in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE).

Nucleophilic Substitution Processes at the Carbonyl Carbon

Beyond solvolysis, the reactions of this compound with various nucleophiles are of significant synthetic importance. The carbonyl carbon is the primary electrophilic site for nucleophilic attack.

Assessment of Solvent Nucleophilicity Effects (NT parameters)

The nucleophilicity of the solvent, quantified by the NT parameter, plays a critical role in determining the rate and mechanism of nucleophilic substitution reactions of this compound. As established in the discussion of the Grunwald-Winstein equation, a higher solvent nucleophilicity will significantly accelerate reactions that proceed via the bimolecular addition-elimination pathway.

This is because the solvent itself can act as the nucleophile (in solvolysis) or can assist an added nucleophile in its attack on the carbonyl carbon. The sensitivity of the reaction rate to NT, as given by the l value, provides a quantitative measure of the importance of solvent nucleophilic participation in the rate-determining step. For reactions of this compound that are expected to follow an addition-elimination pathway, a strong correlation between the reaction rate and the NT value of the solvent would be anticipated.

Kinetic and Thermodynamic Parameters

The solvolysis of chlorothioformates is typically studied under pseudo-first-order conditions, where the concentration of the solvent is in large excess and remains effectively constant. researchgate.net The reactions follow first-order kinetics, with the rate of reaction being directly proportional to the concentration of the this compound substrate. The specific rates of solvolysis, or first-order rate constants (k), are determined experimentally by monitoring the reaction progress over time, often through conductimetric or titrimetric methods. nih.govresearchgate.net

These rate constants are highly dependent on the solvent composition. For primary alkyl chlorothioformates, the rate generally increases with the water content in binary aqueous-organic mixtures, highlighting a strong dependence on solvent polarity. mdpi.com While specific data for this compound is not extensively published, the kinetic behavior of the structurally similar isobutyl chlorothioformate provides a representative example of how rate constants vary across different solvent systems.

| Solvent | k x 105 (s-1) at 25.0 °C |

|---|---|

| 100% EtOH | 0.121 |

| 90% EtOH | 0.686 |

| 80% EtOH | 1.97 |

| 70% EtOH | 4.50 |

| 100% MeOH | 1.29 |

| 90% MeOH | 4.33 |

| 80% MeOH | 9.51 |

| 90% Acetone | 0.119 |

| 80% Acetone | 1.11 |

| 70% Acetone | 3.50 |

| 97% TFE | 2.09 |

| 90% TFE | 7.28 |

| 70% TFE | 25.7 |

| 50% TFE | 75.6 |

| 97% HFIP | 107 |

Data presented for isobutyl chlorothioformate as a representative primary alkyl chlorothioformate. Data sourced from reference researchgate.net.

The activation enthalpy (ΔH≠) and activation entropy (ΔS≠) are crucial thermodynamic parameters that provide insight into the transition state of a reaction. They are determined by measuring the first-order rate constants at various temperatures and constructing an Arrhenius plot. nih.gov

For the solvolysis of related primary chlorothioformates, the observed activation parameters are dependent on the dominant reaction mechanism. In nucleophilic solvents where a bimolecular addition-elimination pathway is favored, the entropy of activation is typically large and negative. mdpi.com For instance, for S-methyl chlorothioformate in 100% ethanol and 80% ethanol, the ΔS≠ values are -22.5 and -21.4 cal mol⁻¹ K⁻¹, respectively. mdpi.com These negative values indicate a more ordered transition state compared to the reactants, which is consistent with two molecules (substrate and solvent) combining in the rate-determining step. mdpi.com

Conversely, in highly ionizing solvents where a unimolecular pathway with strong nucleophilic solvation occurs, the entropy of activation can also be negative, reflecting the ordering of solvent molecules around the developing cation in the transition state. mdpi.com

| Solvent | ΔH≠ (kcal/mol) | ΔS≠ (cal mol-1 K-1) |

|---|---|---|

| 100% EtOH | 15.0 ± 0.1 | -22.5 ± 0.4 |

| 80% EtOH | 15.0 ± 0.1 | -21.4 ± 0.3 |

| 100% MeOH | 16.1 ± 0.4 | -15.8 ± 1.2 |

| 80% MeOH | 15.2 ± 0.2 | -17.2 ± 0.8 |

| 90% HFIP | 15.5 ± 0.8 | -28.4 ± 2.5 |

Activation parameters for the solvolysis of S-methyl chlorothioformate. Data sourced from reference mdpi.com.

The Kinetic Solvent Isotope Effect (KSIE) is a powerful tool for probing the role of the solvent in the reaction mechanism, particularly the rate-determining step. chem-station.com It is determined by comparing the rate of solvolysis in a protic solvent (e.g., H₂O or MeOH) with the rate in its deuterated counterpart (e.g., D₂O or MeOD). The KSIE is expressed as the ratio kH/kD. chem-station.com

A KSIE value greater than 1 (a "normal" isotope effect) often indicates that a proton transfer is involved in the rate-determining step. In the context of solvolysis, it can suggest general base catalysis by a second solvent molecule, which abstracts a proton from the attacking nucleophilic solvent molecule. nih.govrsc.org For example, studies on 1-adamantyl chlorothioformate, which also undergoes solvolysis via an ionization pathway, show KSIE values of kMeOH/kMeOD = 1.35 and kEtOH/kEtOD = 1.05. nih.gov These values, while modest, confirm the involvement of the solvent in the transition state and help to characterize the nature of the solvent-substrate interaction. nih.gov An inverse effect (kH/kD < 1) can also be mechanistically diagnostic, often pointing to a pre-equilibrium step before the rate-limiting step. mdpi.com

Comparative Mechanistic Studies with Analogous Carbonyl Halides

A comparison between the solvolysis of this compound and its oxygen analogue, n-octyl chloroformate, reveals fundamental differences in reaction mechanisms stemming from the substitution of the ether oxygen with a sulfur atom.

The solvolysis of primary alkyl chloroformates like n-octyl chloroformate is generally dominated by a bimolecular addition-elimination (association-dissociation) mechanism across a wide range of solvents. rsc.orgmdpi.com This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride ion. The rate-determining step is typically the initial addition of the solvent. rsc.org This mechanism is supported by a high sensitivity to solvent nucleophilicity (l value of ~1.80) and a moderate sensitivity to solvent ionizing power (m value of ~0.79) for n-octyl fluoroformate, a closely related substrate. rsc.org

In contrast, primary alkyl chlorothioformates, including this compound, exhibit a more complex, dual-mechanism behavior. mdpi.comnih.gov

In nucleophilic solvents (e.g., aqueous ethanol, methanol (B129727), acetone), they react via the same bimolecular addition-elimination pathway as their chloroformate counterparts. mdpi.com

In highly ionizing, non-nucleophilic solvents (e.g., aqueous fluoroalcohols), the mechanism shifts to a unimolecular SN1 ionization pathway with significant rear-side nucleophilic solvation. mdpi.comnih.gov

This shift is attributed to the ability of the more polarizable sulfur atom to better stabilize the positive charge on the adjacent carbonyl carbon through resonance in the acylium ion intermediate. nih.gov This stabilization makes the ionization pathway more accessible for chlorothioformates compared to chloroformates, where the less polarizable oxygen atom provides less stabilization, favoring the bimolecular pathway almost exclusively. rsc.orgnih.gov

Impact of Sulfur for Oxygen Substitution on Reaction Mechanisms

The replacement of the ester oxygen in a chloroformate (ROCOCl) with a sulfur atom to form a chlorothioformate (RSCOCl), such as this compound, has a profound impact on the preferred reaction mechanism. Generally, the solvolysis of chloroformates and chlorothioformates can proceed through two primary pathways: a bimolecular addition-elimination (A-E) mechanism or a unimolecular ionization (SN1-type) mechanism.

The addition-elimination pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion. In contrast, the ionization mechanism involves the initial, rate-determining cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate, which is then rapidly attacked by the solvent.

Research indicates that substituting the more polarizable sulfur atom for oxygen tends to favor the ionization (SN1) pathway. nih.govmdpi.com This is attributed to the ability of sulfur to better stabilize the positive charge on the developing acylium ion intermediate through resonance. The lone pairs on sulfur can be delocalized to stabilize the carbocation, a contribution that is more significant than that from the more electronegative oxygen atom in the analogous chloroformate. nih.gov

For instance, studies comparing phenyl chloroformate (PhOCOCl) with its sulfur analogs demonstrate this trend clearly. Phenyl chloroformate reacts almost exclusively via the addition-elimination pathway. However, when both oxygens are replaced by sulfur to form phenyl chlorodithioformate (PhSCSCl), the mechanism shifts entirely to an ionization pathway across a wide range of solvents. nih.gov S-Alkyl chlorothioformates, such as this compound, lie between these extremes.

The hydrolysis rates of various chloroformates and their corresponding chlorothioformates illustrate the electronic effect of this substitution. The replacement of oxygen with sulfur generally retards the rate of the addition-elimination pathway. This is evident in the comparison of hydrolysis rates, where chlorothioformates often react slower than their chloroformate counterparts under conditions that favor the A-E mechanism.

| Compound | k (s-1) at 25°C | Relative Rate (ROCOCl/RSCOCl) |

|---|---|---|

| Methyl Chloroformate | 1.7 x 10-2 | ~14 |

| S-Methyl Chlorothioformate | 1.2 x 10-3 | |

| Ethyl Chloroformate | 6.9 x 10-3 | ~17 |

| S-Ethyl Chlorothioformate | 4.0 x 10-4 | |

| Phenyl Chloroformate | 4.8 x 10-2 | ~20 |

| S-Phenyl Chlorothioformate | 2.4 x 10-3 |

Data adapted from studies on the solvolysis of chloroformate esters and related compounds.

This trend highlights that while sulfur substitution enhances the stability of the cation required for the SN1 pathway, it decreases the electrophilicity of the carbonyl carbon, thus slowing down the initial nucleophilic attack in the A-E pathway.

Mechanistic Comparisons with Other S-Alkyl and S-Aryl Chlorothioformates

The reaction mechanism of this compound, as a primary S-alkyl chlorothioformate, can be understood by comparing it with other S-alkyl and S-aryl analogs. The structure of the R group (alkyl vs. aryl, primary vs. secondary vs. tertiary) plays a critical role in determining the reaction pathway.

Comparison with S-Methyl and S-Isobutyl Chlorothioformates: Studies on S-methyl chlorothioformate have shown that its solvolysis proceeds via competing mechanisms. mdpi.com In more nucleophilic solvents (e.g., aqueous ethanol, aqueous acetone), the bimolecular addition-elimination pathway is dominant. However, in highly ionizing, non-nucleophilic solvents (e.g., aqueous fluoroalcohols), the mechanism shifts towards a stepwise SN1 pathway. mdpi.com A similar dual-pathway mechanism is observed for isobutyl chlorothioformate. nih.gov As a primary alkyl chlorothioformate like S-methyl and isobutyl analogs, this compound is expected to exhibit similar behavior. It would likely favor the addition-elimination mechanism in nucleophilic solvents, while the ionization pathway could become competitive in strongly ionizing media. The long n-octyl chain is not expected to significantly alter the balance between these pathways compared to other primary alkyl groups, as its electronic influence on the reaction center is similar to that of methyl or isobutyl groups.

Comparison with S-Adamantyl Chlorothioformate: In contrast, the solvolysis of 1-adamantyl chlorothioformate, a tertiary S-alkyl analog, proceeds via a clear SN1 mechanism. mdpi.comsemanticscholar.org The bulky adamantyl group creates significant steric hindrance, making a bimolecular attack difficult. More importantly, it forms a very stable tertiary carbocation upon ionization. This demonstrates that as the stability of the potential carbocation (R+) increases, the ionization pathway becomes overwhelmingly favored. The primary octyl group of this compound does not provide such stabilization, making a pure SN1 mechanism less likely compared to the 1-adamantyl derivative. mdpi.com

Comparison with S-Phenyl Chlorothioformate: S-Aryl chlorothioformates, like the S-phenyl derivative, also exhibit a tendency to react via dual mechanisms depending on the solvent properties. The phenyl group, through its electronic effects, influences the stability of the intermediates in both pathways. Mechanistic studies often employ the extended Grunwald-Winstein equation, log(k/k₀) = lNₜ + mYₑₗ, to dissect the contributions of solvent nucleophilicity (Nₜ) and solvent ionizing power (Yₑₗ). The sensitivity parameters, l and m, provide insight into the mechanism. High l values are characteristic of addition-elimination pathways, while high m values suggest ionization mechanisms.

| Substrate | Predominant Mechanism | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) |

|---|---|---|---|

| n-Octyl Chloroformate | Addition-Elimination | 1.80 | 0.79 |

| S-Methyl Chlorothioformate (in nucleophilic solvents) | Addition-Elimination | ~1.4 | ~0.4 |

| S-Methyl Chlorothioformate (in ionizing solvents) | Ionization (SN1) | 0.79 | ~0.9 |

| 1-Adamantyl Chloroformate | Ionization (SN1) | -0.19 | 0.92 |

| 1-Adamantyl Chlorothioformate | Ionization (SN1) | -0.15 | 0.76 |

Values are illustrative and adapted from various solvolysis studies. mdpi.commdpi.comrsc.org

For this compound, it is anticipated that its l and m values would be similar to those of other primary S-alkyl chlorothioformates, reflecting a mechanism that is highly sensitive to both solvent nucleophilicity and ionizing power, indicative of competing A-E and SN1 pathways. The comparison with its oxygen analog, n-octyl chloroformate, which shows high sensitivity to solvent nucleophilicity (l ≈ 1.80), suggests that this compound would likely have a somewhat lower l value and a comparatively higher m value, consistent with the general effect of sulfur substitution promoting the ionization pathway. rsc.org

Applications of S Octyl Chlorothioformate in Advanced Organic Synthesis

Role as a Key Thiocarbonylating Reagent

The primary function of S-Octyl chlorothioformate in organic synthesis is to act as a potent thiocarbonylating reagent. Thiocarbonylation is the process of introducing a thiocarbonyl (C=S) group into a molecule, a transformation of significant importance in medicinal chemistry and materials science. As a derivative of thiophosgene, this compound provides a reactive electrophilic carbon center that readily reacts with a wide range of nucleophiles.

The presence of the chlorine atom makes it an excellent leaving group, facilitating the transfer of the S-octylthiocarbonyl group. This reactivity is harnessed to create a variety of organosulfur compounds. The long octyl chain imparts lipophilicity to the resulting products, which can be a desirable property in drug design and polymer science to enhance solubility in nonpolar media and improve material compatibility.

Synthetic Utility in the Formation of Thiocarbamates and Thioureas

One of the most well-documented applications of this compound is in the synthesis of thiocarbamates and thioureas, two classes of compounds with broad biological and industrial relevance. mdpi.com

Thiocarbamates: The reaction of this compound with primary or secondary amines in the presence of a base leads to the formation of S-alkyl thiocarbamates. researchgate.net The nucleophilic amine attacks the electrophilic carbonyl carbon of the chlorothioformate, displacing the chloride ion and forming the stable thiocarbamate linkage. This reaction is generally high-yielding and proceeds under mild conditions.

Reaction Scheme: Synthesis of Thiocarbamates

R₂NH + Cl(C=O)SC₈H₁₇ → R₂N(C=O)SC₈H₁₇ + HCl

Thioureas: While the direct reaction with amines yields thiocarbamates, this compound is also an important precursor for thioureas. The synthesis can be envisioned as a two-step process, often performed in one pot. First, the chlorothioformate reacts with an amine to form a reactive isothiocyanate intermediate. This intermediate is then readily attacked by a second amine to furnish the corresponding substituted thiourea. acs.orgsfu.ca This method provides a versatile route to both symmetrical and unsymmetrical thioureas.

Precursor in the Synthesis of Pharmaceutical Intermediates

This compound is classified as a key raw material and intermediate in the synthesis of pharmaceuticals. thieme-connect.de Its ability to introduce a specific functional group makes it a valuable building block for creating complex active pharmaceutical ingredients (APIs).

A notable example of its application is in the synthesis of derivatives of 5-Fluorouracil (B62378) (5-FU), a widely used chemotherapy agent. In this context, this compound serves as a protecting group for the N3 position of the 5-FU molecule. By selectively blocking this position, chemists can direct alkylation or other modifications to the N1 position, enabling the synthesis of new 5-FU analogs with potentially improved efficacy or reduced side effects.

Furthermore, it has been utilized in the synthesis of complex molecular combinations designed for antitumor activity, such as linking a 5-Fluorouracil moiety to an N-(2-Chloroethyl)-N-nitrosourea moiety. acs.org

| Application Area | Specific Use of this compound | Resulting Compound Class | Reference |

| Anticancer Drug Synthesis | N3-position protecting group | N1-substituted 5-Fluorouracil derivatives | acs.org |

| Anticancer Drug Synthesis | Reagent for linking cytotoxic moieties | Nitrosourea-pyrimidine conjugates | acs.org |

Development of Specific Peptidyl Carbamate and Thiocarbamate Inhibitors

In the field of medicinal chemistry, peptide-based molecules are frequently designed as inhibitors of specific enzymes. The modification of these peptides is a key strategy to improve their therapeutic properties, such as stability and cell permeability. This compound is a valuable reagent in this area, particularly for the N-terminal modification of amino acids and peptides. thieme-connect.de

By reacting this compound with the free amino group of a peptide, a thiocarbamate "cap" is introduced. The S-octyl group provides a significant lipophilic character to the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. The thiocarbamate linkage itself can also influence the binding affinity of the peptide to its target enzyme. This strategy is employed in the development of peptidyl thiocarbamate inhibitors for various therapeutic targets.

Utilization in Stereoselective and Stereospecific Transformations

The application of this compound in stereoselective and stereospecific reactions is an emerging area of interest. While direct involvement as a chiral auxiliary is not its primary role, its utility as a reagent in reactions involving chiral molecules is significant. For instance, it can be used to derivatize chiral alcohols or amines without disturbing the existing stereocenters.

In more advanced applications, the thiocarbonyl group introduced by this compound can influence the stereochemical outcome of subsequent reactions at adjacent positions. Although specific, high-impact examples in the literature are still developing, the potential exists for its use in diastereoselective additions or reductions where the bulky and electronically distinct S-octylthiocarbonyl group could direct the approach of incoming reagents.

The field of transition-metal-catalyzed cross-coupling has revolutionized organic synthesis, and the reactivity of chlorothioformates makes them potential substrates for such reactions. Research on related compounds, such as methyl chlorothioformate, has demonstrated successful transition-metal-free cross-coupling with organomagnesium reagents (Grignard reagents). This precedent suggests that this compound could similarly react with various organometallic partners.

Such a reaction would involve the coupling of the S-octylthiocarbonyl moiety with an organic group (e.g., aryl, vinyl, or alkyl) from the organometallic reagent, catalyzed by a transition metal like palladium or nickel. This would provide a novel and direct route to S-octyl thioesters, which are valuable synthetic intermediates. This application represents a promising, albeit less explored, frontier for this compound.

| Reaction Type | Potential Organometallic Partner | Potential Catalyst | Product Class |

| Cross-Coupling | Grignard Reagents (R-MgX) | None (for some analogs) or Ni/Pd | S-Octyl Thioesters |

| Cross-Coupling | Organoboron Reagents (R-B(OR)₂) | Palladium (Pd) | S-Octyl Thioesters |

| Cross-Coupling | Organozinc Reagents (R-ZnX) | Nickel (Ni) | S-Octyl Thioesters |

Polymeric Material Modification and Derivatization

The reactivity of this compound makes it a suitable agent for the modification and derivatization of polymeric materials. Polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups (e.g., polyvinyl alcohol, chitosan), can be functionalized by reacting them with this compound. This process grafts the S-octylthiocarbonyl group onto the polymer backbone, altering the material's properties.

This modification can be used to:

Increase Hydrophobicity: The long octyl chain significantly increases the nonpolar character of the polymer surface.

Introduce a Reactive Handle: The thiocarbamate linkage can be a site for further chemical transformations.

Synthesize Functional Polymers: this compound can be used to synthesize monomers that are then polymerized to create polythiocarbamates. These materials have shown potential in advanced applications such as self-healing materials and drug delivery systems. rsc.org For example, polymers bearing thiocarbamate bonds can be designed to release carbonyl sulfide (COS), which is then converted to hydrogen sulfide (H₂S), a biologically active signaling molecule. rsc.org

This utility highlights the role of this compound in bridging small molecule synthesis with materials science, enabling the creation of novel functional polymers. digitellinc.com

Derivatization and Structure Reactivity Studies Involving S Octyl Chlorothioformate

Synthesis and Characterization of S-Octyl Chlorothioformate Derivatives

This compound serves as a versatile reagent for the synthesis of derivatives such as thiocarbamates and dithiocarbonates. ontosight.ai These reactions typically involve the treatment of this compound with a suitable nucleophile, such as an amine or a thiol.

A notable application is in the protection of nitrogen atoms in complex molecules. For instance, it has been employed in the synthesis of N-protected derivatives of 5-fluorouracil (B62378) (5-FU), a common chemotherapeutic agent. The (octylthio)carbonyl group can be selectively introduced at the N1 or N3 positions of the 5-FU ring under mild conditions. Treatment of 5-FU with one equivalent of this compound in the presence of pyridine (B92270) yields the N1-protected derivative. To achieve N3-protection, 5-FU is first treated with an excess of this compound to form the 1,3-bis[(octylthio)carbonyl] derivative, followed by selective removal of the N1-protecting group using isopropylamine.

The synthesis of these derivatives is summarized in the table below. The characterization of these products is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis to confirm their structure and purity.

Table 1: Synthesis of N-Protected 5-Fluorouracil Derivatives Using this compound

| Product | Reactants | Reagents & Solvents | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1-[(Octylthio)carbonyl]-5-fluorouracil | 5-Fluorouracil, this compound | Pyridine, Acetonitrile (B52724) | 1 hr at 0°C, then 1 day at room temp. | 84% |

| 1,3-Bis[(octylthio)carbonyl]-5-fluorouracil | 5-Fluorouracil, this compound (2+ equiv.) | Pyridine | 1 hr at 0°C, then at room temp. | 79% |

| 3-[(Octylthio)carbonyl]-5-fluorouracil | 1,3-Bis[(octylthio)carbonyl]-5-fluorouracil | Isopropylamine, Dichloromethane (B109758) | 30 min at 0°C | 95% |

Data compiled from research on 5-fluorouracil derivatization.

Influence of the Octyl Substituent on Reaction Kinetics and Selectivity

The octyl substituent, a long, straight-chain alkyl group, influences the reactivity of the chlorothioformate moiety through a combination of steric and electronic effects. Kinetic studies on the solvolysis of S-alkyl chlorothioformates reveal that the reaction mechanism is highly sensitive to the nature of the alkyl group. beilstein-journals.orgnih.gov

For S-alkyl chlorothioformates, two primary reaction mechanisms are often in competition: a bimolecular addition-elimination pathway and a unimolecular SN1-type ionization pathway. beilstein-journals.orgresearchgate.net The electron-donating nature of the alkyl group can stabilize the formation of a resonance-stabilized acylium cation intermediate, favoring the SN1 pathway. beilstein-journals.orgresearchgate.net As the alkyl chain length increases from methyl to ethyl to longer chains like octyl, the inductive electron-donating effect increases, which generally promotes the ionization mechanism. researchgate.netnih.gov

In preparative chemistry, the choice of the S-alkyl group can impact reaction efficiency. For example, in the synthesis of 1,3-bis-protected 5-fluorouracil, the use of the S-octyl group was reported to be superior to the S-butyl group based on the yield of the final product. This suggests that the longer octyl chain confers favorable properties, potentially related to solubility or stabilization of intermediates, that enhance the selectivity and outcome of the reaction.

Kinetic analyses using the extended Grunwald-Winstein equation, which correlates solvolysis rates with solvent nucleophilicity (NT) and ionizing power (YCl), provide quantitative insight. beilstein-journals.org Studies on primary alkyl chloroformates, such as n-octyl chloroformate, show that in most solvents, a rate-determining carbonyl-addition (bimolecular) mechanism is dominant. researchgate.net However, in solvents with low nucleophilicity and high ionizing power, the mechanism can shift towards an ionization pathway with significant nucleophilic solvent assistance. researchgate.net By analogy, for this compound, a similar balance between these two pathways is expected, with the specific conditions dictating the dominant route.

Homologous Series Analysis of S-Alkyl Chlorothioformates

Analyzing the reactivity across a homologous series of S-alkyl chlorothioformates (R-SCOCl, where R = methyl, ethyl, propyl, octyl, etc.) provides a clearer picture of structure-reactivity trends.

Studies on the solvolysis of S-alkyl chlorothioformates show a distinct trend in reactivity and mechanism as the alkyl chain (R) is varied. nih.govresearchgate.netmdpi.com The mechanism can shift from a bimolecular pathway, favored for less-substituted alkyl groups, to a unimolecular (SN1) pathway for more substituted or electron-donating alkyl groups. researchgate.netnih.gov

For instance, the solvolysis of S-methyl chlorothioformate is proposed to proceed via a stepwise SN1 mechanism in more ionizing solvents, showing significant sensitivity to solvent nucleophilicity, which indicates rear-side solvation of the developing carbocation. researchgate.net In contrast, S-ethyl chlorothioformate also predominantly follows an ionization pathway in most solvents, but an addition-elimination mechanism becomes dominant in highly nucleophilic solvents like pure methanol (B129727) and ethanol (B145695). nih.gov For the tertiary derivative, S-tert-butyl chlorothioformate, the reaction proceeds almost entirely through an SN1 mechanism due to the stability of the tertiary carbocation. nih.gov

The n-octyl group is a primary alkyl group, but its longer chain provides a greater inductive effect than a methyl or ethyl group. This places this compound in an intermediate position. Its reactivity is expected to be governed by a delicate balance between the addition-elimination and ionization pathways, highly dependent on solvent properties. beilstein-journals.orgresearchgate.net The general observation is that as the electron-donating ability of the R group in R-SCOCl increases (e.g., moving from methyl to isopropyl), the SN1 pathway becomes more favorable. researchgate.netmdpi.com

Table 2: Comparison of Solvolysis Mechanisms for Various S-Alkyl Chlorothioformates

| Compound | Alkyl Group Type | Dominant Mechanism(s) | Observations |

|---|---|---|---|

| S-Methyl Chlorothioformate | Primary | Stepwise SN1 in ionizing solvents | Sensitive to solvent nucleophilicity, suggesting rear-side solvent assistance. researchgate.net |

| S-Ethyl Chlorothioformate | Primary | SN1 in most solvents; Addition-Elimination in highly nucleophilic solvents | Demonstrates a clear shift in mechanism depending on solvent properties. nih.gov |

| S-Isopropyl Chlorothioformate | Secondary | Dominant stepwise SN1 with rear-side nucleophilic solvation | The branched alkyl group strongly favors the ionization pathway. mdpi.com |

| S-tert-Butyl Chlorothioformate | Tertiary | SN1 | The stable tertiary carbocation makes the ionization pathway highly favorable. nih.gov |

| This compound | Primary (long chain) | Predicted to be a balance of Addition-Elimination and SN1 | Reactivity is highly dependent on solvent, analogous to other primary alkyl esters. researchgate.net |

Stereochemical Implications in Reactions of this compound

While specific enantioselective reactions involving this compound are not extensively documented, the stereochemical outcomes of reactions involving related chlorothioformates provide significant insight. The reactions of S-alkyl chlorothioformates with chiral nucleophiles have the potential to form diastereomeric products, and the stereochemistry of the reaction can be influenced by the reactants, catalysts, and conditions.

For example, stereospecificity has been observed in related systems. The copper-catalyzed coupling of certain stannyl (B1234572) compounds with S-ethyl chlorothioformate has been shown to proceed with retention of configuration, indicating that the thiocarbonylation step can be highly stereoselective. acs.org This sets a precedent that reactions at the carbonyl carbon of S-alkyl chlorothioformates are not necessarily stereorandom and can be controlled.

Furthermore, S-alkyl chlorothioformates can be used in conjunction with chiral auxiliaries. The reaction of methyl chlorothioformate with chiral amines like (S)-(+)-pseudoephedrine demonstrates the synthesis of chiral thiocarbamates where the stereocenter of the amine is preserved. researchgate.net By extension, this compound could react with a wide range of chiral amines, amino acids, or alcohols, leading to the formation of chiral derivatives. In such cases, the this compound would act as a prochiral reagent, and its reaction with a single enantiomer of a chiral nucleophile would yield a specific diastereomer. The development of asymmetric catalysts, such as chiral thiourea-based organocatalysts, for reactions involving acyl chlorides further opens the possibility for enantioselective transformations using this compound as a substrate. nih.gov

Computational and Theoretical Analyses of S Octyl Chlorothioformate

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and nature of chemical bonding within a molecule. For S-Octyl chlorothioformate, such studies would provide valuable insights into the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the polarity of the various bonds.

It is established through computational and experimental evidence on related chlorothioformate esters that these molecules predominantly exist in a syn conformation, where the halogen atom is positioned trans to the alkyl group. This conformational preference is a key aspect of their electronic structure.

Key Predicted Electronic Properties of this compound

| Property | Predicted Characteristic |

| Molecular Geometry | Predominantly syn conformation around the O=C-S-C backbone. |

| Bond Polarity | Highly polarized C-Cl and C=O bonds. |

| Frontier Orbitals | LUMO likely centered on the π* orbital of the C=O group and the σ* orbital of the C-Cl bond, indicating susceptibility to nucleophilic attack at the carbonyl carbon. HOMO would have significant contribution from the sulfur lone pairs. |

| Electron Density | High electron density on the oxygen and chlorine atoms, and a region of significant positive electrostatic potential around the carbonyl carbon. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and dynamic behavior of molecules over time. For this compound, the primary focus of MD simulations would be the conformational landscape of the flexible octyl chain.

The thioformate headgroup is expected to remain relatively rigid in its preferred syn conformation. In contrast, the eight-carbon alkyl chain can adopt a multitude of conformations due to the free rotation around the C-C single bonds. MD simulations would allow for the characterization of the energetically favorable conformations of the octyl chain and the dynamics of transitions between them.

These simulations would likely show that in non-polar environments, the octyl chain adopts a more extended, linear conformation to maximize van der Waals interactions. In more polar solvents, the chain might exhibit a greater degree of folding. The results of such simulations are crucial for understanding how the molecule interacts with its environment, including solvent molecules and other reactants.

Predicted Conformational Dynamics of this compound

| Feature | Predicted Behavior |

| Thioformate Group | Largely rigid, maintaining a syn conformation. |

| Octyl Chain | Highly flexible with multiple accessible rotamers. |

| Solvent Effects | Extended conformations favored in non-polar solvents; more compact or folded conformations possible in polar media. |

| Intermolecular Interactions | The conformation of the octyl chain will dictate the nature and strength of intermolecular packing in condensed phases. |

Mechanistic Elucidation through Computational Modeling (e.g., DFT studies of transition states)

Computational modeling, especially using DFT, is invaluable for elucidating reaction mechanisms by identifying transition states and calculating activation energies. The reactivity of this compound is dominated by nucleophilic acyl substitution at the carbonyl carbon.

DFT studies on the solvolysis of related S-alkyl chlorothioformates have suggested the possibility of competing reaction pathways, including associative (addition-elimination) and dissociative (SN1-like) mechanisms. The preferred pathway is highly dependent on the solvent polarity and the nature of the nucleophile.

For this compound, computational studies would aim to:

Locate Transition State Structures: For both associative and dissociative pathways, identifying the geometry of the transition state is key.

Calculate Activation Barriers: The relative energy of the transition states would determine the kinetically favored reaction pathway under different conditions.

Investigate Solvent Effects: Implicit or explicit solvent models would be used to understand how the solvent stabilizes intermediates and transition states, thereby influencing the reaction mechanism.

It is anticipated that in polar, protic solvents, a dissociative mechanism involving the formation of an acylium ion intermediate might be competitive. In less polar or more nucleophilic solvents, an associative pathway with a tetrahedral intermediate would likely be favored.

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods can accurately predict various spectroscopic properties, including infrared (IR) and Raman spectra. For this compound, these calculations would provide a theoretical vibrational spectrum that can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups.

The most prominent features in the predicted IR spectrum would be:

C=O Stretch: A strong absorption band is expected in the region of 1750-1800 cm⁻¹, characteristic of the carbonyl group in an acyl chloride derivative.

C-S Stretch: A weaker absorption in the fingerprint region.

C-Cl Stretch: A band in the lower frequency region of the fingerprint region.

C-H Stretches: Multiple bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the octyl chain.

Calculations of the vibrational modes would assign specific atomic motions to each predicted absorption frequency, providing a detailed understanding of the molecule's vibrational dynamics. This information is crucial for the interpretation of experimental spectra and for the use of spectroscopic techniques to monitor reactions involving this compound.

Analytical Approaches for the Study of S Octyl Chlorothioformate

Advanced Spectroscopic Methodologies for Structural and Mechanistic Insights

Spectroscopic methods provide detailed information about the molecular structure and bonding within S-Octyl chlorothioformate. By analyzing the interaction of the molecule with electromagnetic radiation, insights into its functional groups and atomic connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both ¹H NMR and ¹³C NMR are instrumental in characterizing the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons in the octyl chain can be predicted. The protons closest to the electron-withdrawing chlorothioformate group are expected to be the most deshielded and thus appear at the highest chemical shift.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the chlorothioformate group is characteristically found at a low field (high chemical shift) due to the strong deshielding effect of the adjacent oxygen and sulfur atoms.

NMR is also invaluable for monitoring the progress of reactions involving this compound. By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, providing kinetic information about the reaction.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| S-CH₂ | ~3.0 | ~35 |

| -(CH₂)₆- | ~1.3-1.7 | ~22-32 |

| CH₃ | ~0.9 | ~14 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within this compound. The presence of specific absorption bands in the IR spectrum or scattering peaks in the Raman spectrum can confirm the presence of key functional groups.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the range of 1750-1780 cm⁻¹. The C-Cl and C-S stretching vibrations are also expected to produce characteristic bands in the fingerprint region of the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide valuable information about the C-S and S-S (if present as an impurity) bonds, as well as the carbon backbone of the octyl group. Conformational changes in the octyl chain can also be studied by analyzing changes in the Raman spectra.

Table 2: Expected Infrared and Raman Bands for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| C=O | Stretch | 1750 - 1780 (Strong) | 1750 - 1780 (Weak) |

| C-Cl | Stretch | 600 - 800 (Medium) | 600 - 800 (Medium) |

| C-S | Stretch | 600 - 700 (Weak) | 600 - 700 (Strong) |

| C-H (alkyl) | Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be expected, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak.

The fragmentation of the molecular ion can provide clues to the structure of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the chlorine atom, the carbonyl group, or cleavage of the octyl chain.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₉H₁₇ClOS]⁺ | Molecular Ion | 208/210 |

| [C₉H₁₇OS]⁺ | Loss of Cl | 173 |

| [C₈H₁₇S]⁺ | Loss of COCl | 145 |

| [C₈H₁₇]⁺ | Loss of SCOCl | 113 |

| [COCl]⁺ | Chlorocarbonyl cation | 63/65 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures and for its quantification. The choice of chromatographic technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column.

A non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted stationary phase, would be appropriate for the analysis of this compound. Detection can be achieved using a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (GC-MS) for definitive identification. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for the analysis of complex mixtures containing this compound.

Table 4: Representative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp at 10 °C/min to 250 °C (5 min hold) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For this compound, which is relatively volatile, HPLC may be used for the analysis of reaction mixtures, especially when non-volatile reactants or products are present.

A reversed-phase HPLC method would be the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the chlorothioformate group provides some UV absorbance.

Table 5: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~210-230 nm |

Methods for Kinetic Measurements in Solvolysis Studies

The study of the solvolysis kinetics of this compound involves monitoring the rate at which the compound reacts with a solvent. This is typically achieved by tracking the concentration of a reactant or a product over time. Several analytical techniques can be employed for these kinetic measurements, with the choice of method often depending on the specific reaction conditions and the chemical properties of the species involved.

Conductometric and Spectrophotometric Techniques

Conductometric Techniques

Conductometry is a useful method for monitoring the rate of a reaction that involves a change in the concentration of ions in the solution. The solvolysis of this compound in polar solvents produces hydrochloric acid (HCl), which is a strong electrolyte. The reaction can be represented as:

As the reaction proceeds, the concentration of ionic species (H⁺ and Cl⁻) increases, leading to a corresponding increase in the electrical conductivity of the solution. By measuring the change in conductance over time, the rate of the reaction can be determined.

The first-order rate constant, k, can be calculated from the conductivity data using the following relationship, assuming the reaction follows first-order kinetics:

Where:

G₀ is the initial conductance of the solution.

Gt is the conductance at time t.

G∞ is the conductance at the completion of the reaction.

Table 1: Hypothetical Conductometric Data for the Solvolysis of this compound

| Time (s) | Conductance (μS) |

|---|---|

| 0 | 5.2 |

| 60 | 25.8 |

| 120 | 44.1 |

| 180 | 60.3 |

| 240 | 74.5 |

| 300 | 86.9 |

Spectrophotometric Techniques

UV-Visible spectrophotometry can be employed to measure reaction kinetics if one of the reactants or products absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. In the case of this compound solvolysis, this technique could be applied if the parent compound or the resulting thioester has a distinct chromophore that changes in absorbance as the reaction progresses.

The rate of reaction is determined by monitoring the change in absorbance at a specific wavelength over time. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. Therefore, the change in concentration can be followed spectrophotometrically.

For a first-order reaction, the rate constant, k, can be determined from the absorbance data using the equation:

Where:

A₀ is the initial absorbance.

At is the absorbance at time t.

A∞ is the absorbance at the end of the reaction.

While less commonly cited for this specific compound in available literature, spectrophotometry remains a viable and powerful tool for kinetic analysis in organic chemistry. gbcsci.comthermofisher.comnih.govsctunisie.org

Titration Methods for Rate Determination

Titration is a classical and widely used method for determining the rate of solvolysis reactions that produce an acidic or basic product. mdpi.com For the solvolysis of this compound, the reaction produces hydrochloric acid. The rate of the reaction can be followed by measuring the amount of HCl produced at different time intervals.

The typical procedure involves taking aliquots of the reaction mixture at specific times and quenching the reaction, often by adding a large volume of a cold, inert solvent. The amount of HCl in each aliquot is then determined by titration with a standardized solution of a strong base, such as sodium hydroxide, using a suitable indicator or a pH meter to determine the endpoint.

For faster reactions where manual titration is not feasible, potentiometric titration can be utilized. mdpi.com In this method, the potential difference between two electrodes is measured as a function of the volume of titrant added, allowing for a more precise determination of the equivalence point.

The first-order rate constant is then calculated by plotting the natural logarithm of the concentration of the unreacted this compound (which is proportional to V∞ - Vt) against time. The slope of the resulting straight line is equal to -k.

Where:

V₀ is the volume of titrant required at the beginning of the reaction.

Vt is the volume of titrant required at time t.

V∞ is the volume of titrant required at the completion of the reaction.

For very rapid solvolysis reactions, direct measurement of rates can be challenging. In such cases, rate constants at a specific temperature may be determined by extrapolation from data obtained at lower temperatures using the Arrhenius equation. mdpi.com

Table 2: Representative Titration Data for a Solvolysis Reaction

| Time (min) | Volume of NaOH (mL) | (V∞ - Vt) (mL) | ln(V∞ - Vt) |

|---|---|---|---|

| 0 | 0.50 | 9.50 | 2.251 |

| 10 | 2.75 | 7.25 | 1.981 |

| 20 | 4.50 | 5.50 | 1.705 |

| 30 | 5.85 | 4.15 | 1.423 |

| 40 | 6.90 | 3.10 | 1.131 |

| 50 | 7.70 | 2.30 | 0.833 |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for S-Octyl Chlorothioformate Transformations

The reactivity of the C-Cl bond in this compound makes it an ideal candidate for transformations using modern catalytic systems. Future research is trending towards the application of transition-metal catalysis to forge new carbon-carbon and carbon-heteroatom bonds, moving beyond its traditional role in thiocarbamate synthesis.

Palladium-catalyzed cross-coupling reactions, which have revolutionized organic synthesis, represent a major avenue for exploration. nih.govresearchgate.net Catalyst systems based on palladium acetate (Pd(OAc)₂) with specialized phosphine ligands, such as SPhos, have proven effective for the cross-coupling of challenging C-O electrophiles like aryl mesylates. nih.govsemanticscholar.org By analogy, these systems are prime candidates for activating the C-Cl bond of this compound for Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines and alcohols), and similar cross-coupling reactions. nih.gov The development of monoligated palladium(0) species, recognized as highly active catalytic intermediates, could further enhance reaction efficiency and substrate scope. nih.gov

Beyond palladium, other transition metals like copper and nickel offer complementary reactivity. Copper-catalyzed reactions, for instance, could facilitate couplings with a different range of nucleophiles. frontiersin.org Furthermore, exploring radical-mediated transformations presents another innovative approach. For example, a free radical-mediated carboxylation has been achieved using S-phenyl chlorothioformate, suggesting that this compound could potentially be used in similar radical-based C-C bond-forming reactions under photochemical or thermal initiation.

The development of these catalytic methods would transform this compound from a simple acylating agent into a versatile building block for constructing complex molecular architectures.

Integration of Green Chemistry Principles in this compound Synthesis and Reactivity

The traditional synthesis of this compound involves the reaction of octanethiol with phosgene (B1210022), a highly toxic and hazardous gas. google.com A key direction for future research is the integration of green chemistry principles to mitigate the environmental and safety concerns associated with its lifecycle.

Greener Synthesis Routes: A primary focus is the replacement of phosgene with safer, less volatile alternatives. merckmillipore.com Research into phosgene substitutes offers several viable options, as detailed in the table below.

| Phosgene Substitute | Chemical Name | Key Advantages | Reference(s) |

| Diphosgene | Trichloromethyl chloroformate | Liquid at room temperature, easier to handle than gaseous phosgene. | merckmillipore.com |

| Triphosgene (B27547) | Bis(trichloromethyl) carbonate | Solid, crystalline, and stable substitute; can be used in catalytic amounts. | merckmillipore.com |

| O,S-Dimethyl carbonodithioate | O,S-Dimethyl carbonodithioate | A safely handled reagent proposed for the synthesis of related S-methyl carbamothioates. | researchgate.net |

| Vilsmeier Reagent | (Chloromethylene)dimethylammonium chloride | Used in a facile synthesis of alkyl chlorothioformates from alkyl xanthates. | researchgate.net |

Another green approach involves catalysis to improve the efficiency of the traditional reaction. The use of an activated carbon catalyst in the reaction between mercaptans and phosgene can improve reaction rates and selectivity, potentially reducing waste. google.com

Greener Reactivity and Alternative Pathways: Beyond synthesis, green chemistry principles can be applied to the reactions of this compound. The primary use of this compound is to produce thiocarbamates. Innovative, one-pot methods that bypass the need for an isolated chlorothioformate intermediate are highly desirable. For example, a mild and efficient Mitsunobu-based protocol allows for the synthesis of S-alkyl thiocarbamates directly from thiols, amines, and gaseous carbon dioxide, completely avoiding hazardous reagents like phosgene. organic-chemistry.org This approach exemplifies a greener pathway to the target molecules, reducing waste and improving safety.

Expanding Synthetic Utility in Complex Molecule and Natural Product Synthesis